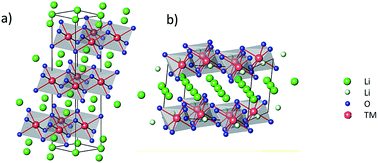Li/Fe substitution in Li-rich Ni, Co, Mn oxides for enhanced electrochemical performance as cathode materials†
Journal of Materials Chemistry A Pub Date: 2019-05-24 DOI: 10.1039/C9TA00399A
Abstract
Li-rich nickel cobalt manganese (NCM) oxides are among the most promising cathode materials for lithium-ion batteries owing to their high specific charges and operating voltages. However, their crystal structures are unstable upon prolonged cycling, leading to a collapse of their electrochemical performance. In this study, we investigated Fe doping of Li-rich NCM materials and explored various Li/Fe ratios. Compared with the reference Li-rich NCM material, the Li1.16(Ni0.18Co0.10Mn0.52Fe0.02)O2 composition exhibited a higher specific charge, potential drop mitigation at fast cycling rates, and an enhanced rate capability. At a rate of 4C, this composition exhibited a specific charge of 150 mA h g−1, which was as much as 50% higher than that of the reference (100 mA h g−1). Neutron and X-ray diffraction data for compounds with different Fe doping concentrations indicated that the crystallographic structure was preserved with up to 2 mol% Fe without the formation of separate impurity phases. Furthermore, we found that the crystal structure of this Fe-doped material was less susceptible to the effects of prolonged cycling than the reference compound. Complementary investigations with X-ray photoelectron spectroscopy revealed that Fe was electrochemically active in the structure, which explains the beneficial effects observed with Fe doping of Li-rich NCM materials, such as an increased specific charge and more stable cycling.


Recommended Literature
- [1] Green synthesis of nitrogen-doped carbon dots from lentil and its application for colorimetric determination of thioridazine hydrochloride†
- [2] Cross-dehydrogenative C(sp3)–C(sp3) coupling via C–H activation using magnetically retrievable ruthenium-based photoredox nanocatalyst under aerobic conditions†
- [3] Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches
- [4] Cell-penetrating peptides (CPPs) as a vector for the delivery of siRNAs into cells
- [5] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [6] Back cover
- [7] Boosting alkaline hydrogen evolution performance of Co4N porous nanowires by interface engineering of CeO2 tuning†
- [8] Understanding the intrinsic fluorescence of piperine in microheterogeneous media: partitioning and loading studies†
- [9] Phase-controllable copper oxides for an efficient anode interfacial layer in organic light-emitting diodes†
- [10] Charge transfer and polarisability in ionic liquids: a case study†










